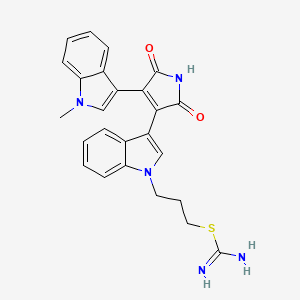

Bisindolylmaleimid IX

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Ro31-8220 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Werkzeug zur Untersuchung der Hemmung der Proteinkinase C und anderer verwandter Enzyme verwendet.

Biologie: Ro31-8220 wird in der Zell- und Molekularbiologieforschung eingesetzt, um Signaltransduktionswege und zelluläre Reaktionen auf die PKC-Hemmung zu untersuchen.

Medizin: Diese Verbindung wird in präklinischen Studien verwendet, um ihre potenziellen therapeutischen Wirkungen bei verschiedenen Krankheiten zu untersuchen, darunter Krebs und neurodegenerative Erkrankungen.

Industrie: Ro31-8220 wird bei der Entwicklung neuer Arzneimittel und als Referenzverbindung in der Qualitätskontrolle und Assayentwicklung verwendet

Wirkmechanismus

Ro31-8220 übt seine Wirkungen aus, indem es selektiv Proteinkinase C-Isoformen hemmt. Es konkurriert mit Adenosintriphosphat (ATP) um die Bindung an die katalytische Domäne von PKC und verhindert so die Phosphorylierung von nachgeschalteten Substraten. Diese Hemmung führt zur Modulation verschiedener zellulärer Prozesse, einschließlich Zellproliferation, Differenzierung und Apoptose . Darüber hinaus wurde gezeigt, dass Ro31-8220 andere Kinasen hemmt, wie beispielsweise die Glykogensynthasekinase 3 Beta (GSK-3β) und die mitogenaktivierte Proteinkinase-aktivierte Proteinkinase 1b (MAPKAP-K1b), was die zellulären Signalwege weiter beeinflusst .

Wirkmechanismus

Target of Action

Bisindolylmaleimide IX, also known as Ro 31-8220, is a potent inhibitor of Protein Kinase C (PKC) isoforms . It has been found to be a potent inhibitor of SARS-CoV-2 in-vitro, with its primary target being the viral main protease 3CLpro .

Mode of Action

Bisindolylmaleimide IX interacts with its targets by inhibiting their enzymatic activities. In the case of PKC isoforms, it inhibits their kinase activity, which plays a crucial role in several cellular processes . For SARS-CoV-2, it inhibits the 3CLpro enzyme, which is essential for the virus’s life cycle .

Biochemical Pathways

Bisindolylmaleimide IX affects several biochemical pathways. It induces a conformational change and subcellular redistribution of Bax from the cytosol to the mitochondria, resulting in the release of proapoptotic mediators . This leads to the activation of caspase-9 and subsequent activation of effector caspases . It also inhibits DNA topoisomerase, generates DNA breaks, and activates the Atm-p53 and Atm-Chk2 pathways .

Pharmacokinetics

It has been observed that the compound may precipitate in cell cultures at concentrations greater than 10 μm , which could impact its bioavailability.

Result of Action

The action of Bisindolylmaleimide IX results in various molecular and cellular effects. It induces cell cycle arrest and cell death . In chronic lymphocytic leukaemic cells, it activates the cleavage of Mcl-1, an antiapoptotic member of the Bcl-2 family . In the context of SARS-CoV-2, it has been found to be a potent inhibitor of the virus in-vitro .

Vorbereitungsmethoden

Die Synthese von Ro31-8220 umfasst mehrere Schritte, beginnend mit der Herstellung der Indolderivate. Der Schlüsselsyntheseweg beinhaltet die Bildung der Bisindolylmaleimid-Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern . Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen mit Optimierung für die Produktion im großen Maßstab .

Analyse Chemischer Reaktionen

Ro31-8220 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat erleichtert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und bestimmte Temperatur- und Druckbedingungen, um die Reaktionsausbeute zu optimieren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Ro31-8220 gehört zu einer Klasse von Verbindungen, die als Bisindolylmaleimide bekannt sind und sich durch ihre Fähigkeit auszeichnen, Proteinkinasen zu hemmen. Zu ähnlichen Verbindungen gehören:

Bisindolylmaleimid I: Ein weiterer potenter PKC-Inhibitor mit einer leicht unterschiedlichen Struktur und Spezifität.

Bisindolylmaleimid VII: Bekannt für seine selektive Hemmung spezifischer PKC-Isoformen.

Gö 6983: Ein Breitband-PKC-Inhibitor mit einer anderen chemischen Struktur, aber ähnlichen inhibitorischen Eigenschaften

Ro31-8220 ist einzigartig aufgrund seiner hohen Selektivität und Potenz gegenüber mehreren PKC-Isoformen, was es zu einem wertvollen Werkzeug für die Untersuchung von PKC-bezogenen Signalwegen und potenziellen therapeutischen Anwendungen macht .

Eigenschaften

IUPAC Name |

3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O2S/c1-29-13-17(15-7-2-4-9-19(15)29)21-22(24(32)28-23(21)31)18-14-30(11-6-12-33-25(26)27)20-10-5-3-8-16(18)20/h2-5,7-10,13-14H,6,11-12H2,1H3,(H3,26,27)(H,28,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXXEELGXBCYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20154736 | |

| Record name | Ro-318220 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125314-64-9 | |

| Record name | Bisindolylmaleimide IX | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125314-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 31-8220 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125314649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro-318220 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ro-31-8220 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9A0B5E78O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Ro 31-8220?

A1: Ro 31-8220 primarily targets protein kinase C (PKC), a family of serine/threonine kinases involved in various cellular processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does Ro 31-8220 interact with PKC?

A2: While the exact binding mechanism requires further investigation, Ro 31-8220 is thought to bind competitively to the ATP-binding site of PKC, thus inhibiting its kinase activity. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: Does Ro 31-8220 inhibit all PKC isoforms equally?

A3: No, Ro 31-8220 demonstrates selectivity among PKC isoforms. It exhibits greater potency against classical and novel PKC isoforms compared to atypical isoforms. For instance, it effectively inhibits PKCα, PKCβ, and PKCε but has weaker effects on PKCζ. [, , , , , , , , , , , , , , , , , , , , , , ]

Q4: What are the downstream consequences of PKC inhibition by Ro 31-8220?

A4: The effects vary depending on the cell type and stimulus. Some observed consequences include:

- Inhibition of cell proliferation and induction of apoptosis: Observed in glioblastoma, leukemia, and other cancer cell lines. [, ]

- Modulation of intracellular signaling pathways: Including ERK1/2, JNK, NF-κB, and phospholipase C (PLC), leading to altered cellular responses. [, , , , , , , , , , , , , , , , ]

- Changes in ion channel activity: Particularly calcium channels, influencing calcium influx and downstream events like secretion. [, , , , , , , , , , , ]

- Alterations in gene expression: Affecting the production of inflammatory mediators like interleukin-2 (IL-2) and cyclooxygenase-2 (COX-2). [, , , , , , , ]

Q5: Are there reported instances where Ro 31-8220 exerts effects independent of PKC inhibition?

A5: Yes, some studies suggest that Ro 31-8220 may interact with targets other than PKC, particularly at higher concentrations. For example, it influenced glycogen synthase activity in adipocytes and myotubes, even when insulin had already maximally activated PKC. [] Further research is needed to fully characterize these potential off-target effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.